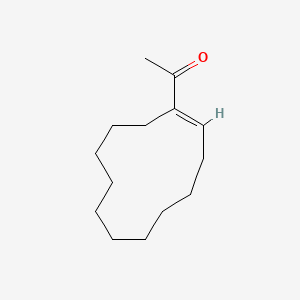
(E)-1-(1-Cyclododecen-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(1-Cyclododecen-1-yl)ethan-1-one is an organic compound characterized by a cyclododecene ring attached to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(1-Cyclododecen-1-yl)ethan-1-one typically involves the following steps:
Cyclododecene Formation: Cyclododecene can be synthesized through the oligomerization of butadiene, followed by hydrogenation.
Ethanone Group Introduction: The ethanone group can be introduced via a Friedel-Crafts acylation reaction, where cyclododecene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale oligomerization and hydrogenation processes, followed by acylation under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclododecanone or cyclododecanoic acid.
Reduction: Formation of cyclododecanol or cyclododecane.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
(E)-1-(1-Cyclododecen-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-1-(1-Cyclododecen-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparaison Avec Des Composés Similaires
Cyclododecanone: Similar in structure but lacks the ethanone group.
Cyclododecanol: The alcohol derivative of cyclododecene.
Cyclododecane: The fully saturated hydrocarbon counterpart.
Propriétés
Numéro CAS |
65938-08-1 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
1-(cyclododecen-1-yl)ethanone |
InChI |
InChI=1S/C14H24O/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-14/h11H,2-10,12H2,1H3 |
Clé InChI |
MLCBOXBUBJRZHC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCCCCCCCCC1 |
SMILES isomérique |
CC(=O)/C/1=C/CCCCCCCCCC1 |
SMILES canonique |
CC(=O)C1=CCCCCCCCCCC1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





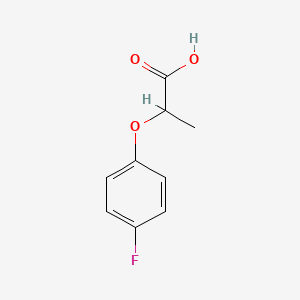

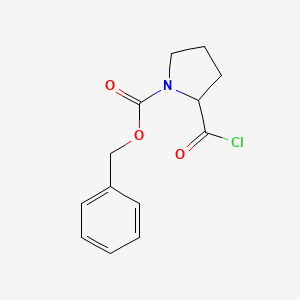
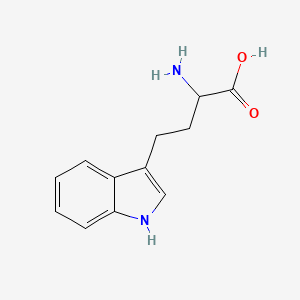
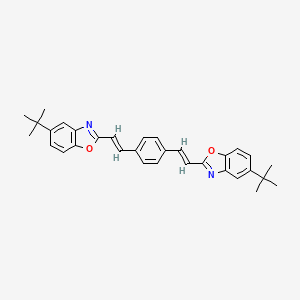
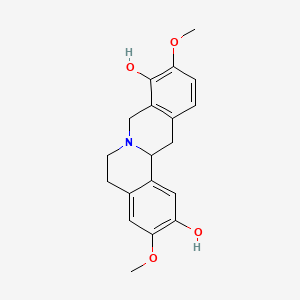
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B3433924.png)

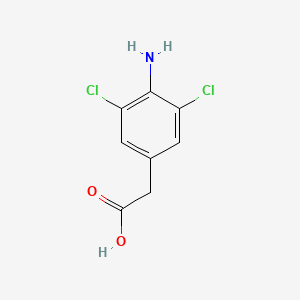
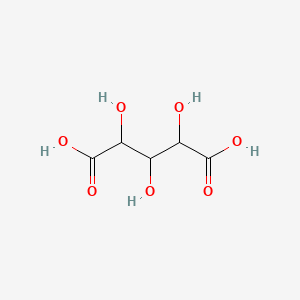
![tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate](/img/structure/B3433937.png)
